molecular formula C15H19NO3 B13064511 4-(3-(Piperidin-1-yl)propanoyl)benzoic acid

4-(3-(Piperidin-1-yl)propanoyl)benzoic acid

Cat. No.: B13064511
M. Wt: 261.32 g/mol
InChI Key: UGWDSYWCMZGIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Piperidin-1-yl)propanoyl)benzoic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Chemical Reactions Analysis

4-(3-(Piperidin-1-yl)propanoyl)benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(3-(Piperidin-1-yl)propanoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Piperidin-1-yl)propanoyl)benzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

4-(3-(Piperidin-1-yl)propanoyl)benzoic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

4-(3-piperidin-1-ylpropanoyl)benzoic acid

InChI

InChI=1S/C15H19NO3/c17-14(8-11-16-9-2-1-3-10-16)12-4-6-13(7-5-12)15(18)19/h4-7H,1-3,8-11H2,(H,18,19)

InChI Key

UGWDSYWCMZGIQM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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